![molecular formula C11H18O6 B13818116 (2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribonolactone 2,3-Cyclohexyl Ketal: is a carbohydrate-based lactone derivative. It is also known as 2,3-O-Cyclohexylidene-D-ribono-1,4-lactone. This compound is a cyclic ketal formed by the reaction of D-ribonolactone with cyclohexanone. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribonolactone 2,3-Cyclohexyl Ketal typically involves the reaction of D-ribonolactone with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic ketal, which is a common method for protecting hydroxyl groups in carbohydrate chemistry .
Industrial Production Methods: Industrial production of D-Ribonolactone 2,3-Cyclohexyl Ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: D-Ribonolactone 2,3-Cyclohexyl Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to its original alcohol form.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or Lewis acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original alcohol .
Aplicaciones Científicas De Investigación
D-Ribonolactone 2,3-Cyclohexyl Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of D-Ribonolactone 2,3-Cyclohexyl Ketal involves its reactivity as a ketal. The compound can undergo hydrolysis to release the original lactone and cyclohexanone. This reactivity is utilized in various chemical transformations and protection/deprotection strategies in organic synthesis .
Comparación Con Compuestos Similares
D-Ribonolactone: The parent compound, which lacks the cyclohexyl ketal group.
2,3-Isopropylidene-D-ribonolactone: A similar ketal derivative with an isopropylidene group instead of cyclohexylidene.
Uniqueness: D-Ribonolactone 2,3-Cyclohexyl Ketal is unique due to its specific cyclic ketal structure, which provides stability and reactivity that are advantageous in various chemical processes. Its ability to protect hydroxyl groups while being easily removable under mild conditions makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H18O6 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O6/c12-6-7(13)8-9(10(14)15)17-11(16-8)4-2-1-3-5-11/h7-9,12-13H,1-6H2,(H,14,15)/t7-,8-,9-/m1/s1 |
Clave InChI |
CZWZIRAMXFEHOL-IWSPIJDZSA-N |
SMILES isomérico |
C1CCC2(CC1)O[C@@H]([C@@H](O2)C(=O)O)[C@@H](CO)O |
SMILES canónico |
C1CCC2(CC1)OC(C(O2)C(=O)O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


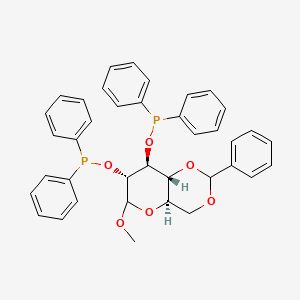
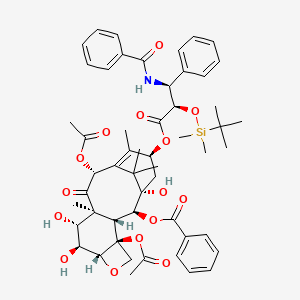
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
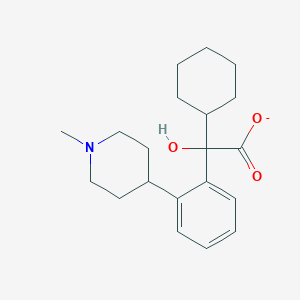

![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
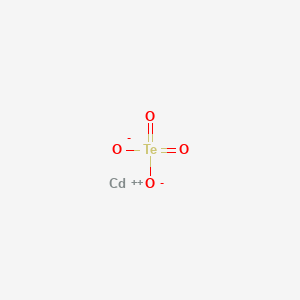
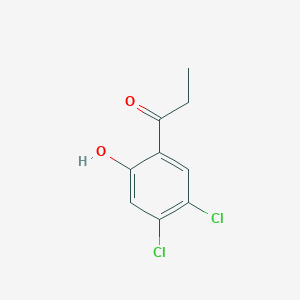
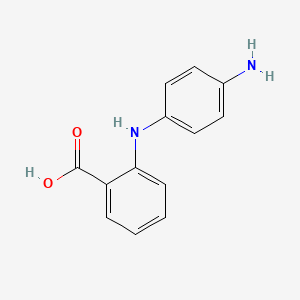
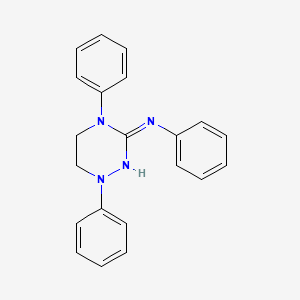
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
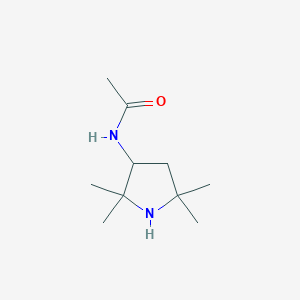
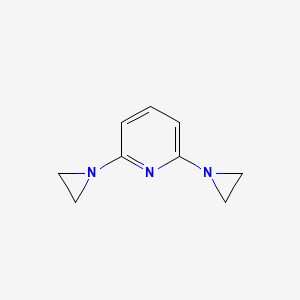
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
